molecular formula C11H18 B13952039 8-(1-Methylethylidene)bicyclo[5.1.0]octane CAS No. 54166-47-1

8-(1-Methylethylidene)bicyclo[5.1.0]octane

Katalognummer: B13952039
CAS-Nummer: 54166-47-1
Molekulargewicht: 150.26 g/mol
InChI-Schlüssel: RAROQJZQARUXBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methylethylidene)bicyclo[5.1.0]octane can be achieved through various organic synthesis methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a suitable bicyclic precursor with an alkylating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The exact methods and conditions may vary depending on the specific industrial setup and desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

8-(1-Methylethylidene)bicyclo[5.1.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

8-(1-Methylethylidene)bicyclo[5.1.0]octane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-(1-Methylethylidene)bicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[5.1.0]octane: The parent compound without the methylethylidene substituent.

    8-(1-Methylethylidene)bicyclo[4.1.0]heptane: A similar compound with a different bicyclic framework.

    8-(1-Methylethylidene)bicyclo[6.1.0]nonane: Another similar compound with a larger bicyclic framework.

Uniqueness

8-(1-Methylethylidene)bicyclo[5.1.0]octane is unique due to its specific bicyclic structure and the presence of the methylethylidene substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

54166-47-1

Molekularformel

C11H18

Molekulargewicht

150.26 g/mol

IUPAC-Name

8-propan-2-ylidenebicyclo[5.1.0]octane

InChI

InChI=1S/C11H18/c1-8(2)11-9-6-4-3-5-7-10(9)11/h9-10H,3-7H2,1-2H3

InChI-Schlüssel

RAROQJZQARUXBD-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C2C1CCCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.